Magnesium, bromo-1-butynyl-

Description

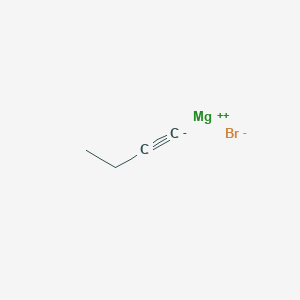

"Magnesium, bromo-1-butynyl-" is an organomagnesium compound characterized by a terminal alkynyl group bonded to a magnesium atom and a bromine substituent. Such compounds are typically classified as Grignard reagents or analogous organometallic species, which are pivotal in synthetic organic chemistry for forming carbon-carbon bonds.

Properties

CAS No. |

51207-09-1 |

|---|---|

Molecular Formula |

C4H5BrMg |

Molecular Weight |

157.29 g/mol |

IUPAC Name |

magnesium;but-1-yne;bromide |

InChI |

InChI=1S/C4H5.BrH.Mg/c1-3-4-2;;/h3H2,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

ANFFFSHMVHWCDM-UHFFFAOYSA-M |

Canonical SMILES |

CCC#[C-].[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo-1-butynyl- can be synthesized through the reaction of 1-bromo-1-butyne with magnesium metal in an anhydrous ether solvent. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_4\text{H}_5\text{MgBr} ] This reaction requires strict anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The magnesium metal is often activated by sonication or the addition of iodine to initiate the reaction.

Industrial Production Methods

In an industrial setting, the production of magnesium, bromo-1-butynyl- involves the use of large-scale reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is carried out under a nitrogen atmosphere to maintain anhydrous conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-1-butynyl- undergoes various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can undergo halogen-metal exchange reactions.

Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

Halogenated Compounds: Undergoes halogen-metal exchange with compounds like iodine or bromine.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

Alcohols: Formed through nucleophilic addition to carbonyl compounds.

Alkanes and Alkenes: Formed through coupling reactions with halogenated compounds.

Scientific Research Applications

Magnesium, bromo-1-butynyl- has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Pharmaceuticals: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.

Material Science: Utilized in the preparation of polymers and advanced materials.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of magnesium, bromo-1-butynyl- involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The compound’s reactivity is primarily due to the polarization of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Comparison with Similar Magnesium Compounds

Solubility and pH Behavior

This highlights magnesium’s role in modulating solubility and alkalinity in inorganic systems. Organomagnesium compounds like Grignard reagents are generally soluble in ethers but hydrolyze violently in water, generating alkaline solutions. By analogy, "Magnesium, bromo-1-butynyl-" likely exhibits low aqueous solubility and high reactivity with protic solvents, consistent with its organometallic nature .

Mechanical and Physical Properties

Table 4 in compares biomedical magnesium alloys with natural bone, showing pure magnesium’s tensile strength (86–135 MPa) and elongation (3–10%). For instance, magnesium alloys prioritize corrosion resistance, whereas organomagnesium compounds prioritize reactivity and solubility .

Environmental and Analytical Considerations

Table 3.6 in validates models for magnesium concentration prediction in industrial pollution. Organomagnesium compounds like "Magnesium, bromo-1-butynyl-" require stringent handling to prevent hydrolysis into magnesium hydroxide and hydrobromic acid, which could contribute to environmental alkalinity and bromide contamination. This contrasts with inert magnesium oxides or carbonates used in pollution control .

Data Tables for Contextual Comparison

Table 1: Comparative Solubility and Reactivity Profiles

Table 2: Environmental Impact Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.